GW 5074 -

GW 5074

Catalog Number: EVT-8183252
CAS Number:
Molecular Formula: C15H8Br2INO2
Molecular Weight: 520.94 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GW 5074 was initially developed as part of a broader investigation into inhibitors of the Raf kinase family, which are critical mediators in the mitogen-activated protein kinase (MAPK) signaling pathway. The compound is recognized for its specificity towards C-Raf, with an IC50 value of approximately 9 nM, indicating strong inhibitory activity against this target while exhibiting minimal effects on other kinases involved in neurodegenerative diseases .

Synthesis Analysis

The synthesis of GW 5074 involves several key steps typically executed under controlled laboratory conditions. The compound is derived from indolinone precursors through a series of chemical reactions that include halogenation and condensation processes.

Key Synthesis Steps:

  1. Halogenation: The introduction of iodine and bromine substituents onto the indolinone framework.
  2. Condensation Reaction: Formation of the methylene bridge connecting the dibromo-4-hydroxyphenyl group to the indolinone structure.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of GW 5074 can be described in terms of its functional groups and stereochemistry. It contains an indolinone core, which is a bicyclic structure consisting of a fused benzene ring and a pyrrole-like ring. The presence of iodine and bromine substituents significantly influences its biological activity.

Structural Features:

  • Indolinone Core: Provides structural stability and is essential for binding to C-Raf.
  • Substituents: The iodine and dibromo groups enhance lipophilicity, potentially affecting bioavailability.
  • Conformation: Molecular simulations suggest that GW 5074 adopts specific conformations that facilitate binding to the active site of C-Raf, altering its function.
Chemical Reactions Analysis

GW 5074 participates in several significant chemical reactions primarily related to its interaction with biological targets. Its primary reaction mechanism involves binding to C-Raf, leading to conformational changes that affect downstream signaling pathways.

Key Reactions:

  1. Inhibition of C-Raf Kinase Activity: GW 5074 binds to the ATP-binding site of C-Raf, preventing its phosphorylation and subsequent activation.
  2. Induction of Mitochondrial Dysfunction: The inhibition leads to increased reactive oxygen species (ROS) production and loss of mitochondrial membrane potential, which are critical for inducing apoptosis in cancer cells .
  3. Synergistic Effects with Other Agents: When combined with other chemotherapeutics like sorafenib, GW 5074 enhances their cytotoxic effects by targeting mitochondrial functions rather than solely relying on traditional kinase inhibition pathways .
Mechanism of Action

The mechanism of action for GW 5074 is multifaceted. Primarily, it acts by inhibiting C-Raf kinase activity, which disrupts key signaling pathways involved in cell survival and proliferation.

Detailed Mechanism:

  • Binding Affinity: GW 5074 binds to C-Raf, inducing a conformational change that enhances the binding affinity of other inhibitors like sorafenib .
  • Mitochondrial Targeting: The drug's action leads to translocation of phosphorylated C-Raf from mitochondria to the cytoplasm, resulting in mitochondrial dysfunction characterized by increased ROS production .
  • Cellular Outcomes: This cascade ultimately triggers necroptosis or apoptosis in cancer cells through mechanisms involving dephosphorylation events mediated by protein phosphatases such as PP2A .
Physical and Chemical Properties Analysis

GW 5074 exhibits several notable physical and chemical properties that contribute to its functionality as a therapeutic agent.

Properties:

  • Molecular Weight: Approximately 410.3 g/mol.
  • Solubility: Generally lipophilic due to halogen substitutions; solubility may vary based on solvent conditions.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.

These properties are crucial for determining the compound's bioavailability and efficacy in therapeutic applications.

Applications

GW 5074 has significant potential in various scientific applications, primarily within oncology.

Key Applications:

  1. Cancer Therapy: As a C-Raf inhibitor, it shows promise in treating colorectal cancer by enhancing the efficacy of existing treatments like sorafenib .
  2. Radiation Therapy Enhancement: It has been shown to alleviate radiation-induced lung injury by inhibiting epithelial-to-mesenchymal transition through modulation of C-Raf signaling pathways .
  3. Antimalarial Activity: Recent studies indicate that GW 5074 may inhibit Plasmodium falciparum importin alpha, suggesting potential applications in antimalarial drug development .
Mechanistic Insights into GW 5074 Activity

Molecular Targets and Selectivity Profiling of GW 5074

GW 5074 (3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one) is a potent and selective inhibitor of c-Raf1 kinase, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 9 nM in cell-free assays [2] [7]. Selectivity profiling reveals negligible activity (IC₅₀ > 1,000 nM) against 38 unrelated kinases, including Janus kinase 1/2/3 (JNK1/2/3), mitogen-activated protein kinase kinase 1 (MEK1), mitogen-activated protein kinase kinase 6/7 (MKK6/7), cyclin-dependent kinase 1/2 (CDK1/2), cellular sarcoma kinase (c-Src), p38 mitogen-activated protein kinase (p38 MAP), vascular endothelial growth factor receptor 2 (VEGFR2), and colony-stimulating factor-1 receptor (c-Fms) [1] [4] [7]. This specificity stems from GW 5074’s unique binding mode to the adenosine triphosphate (ATP)-binding pocket of c-Raf1, leveraging halogen bond interactions via its iodine and bromine atoms [2] [8].

Table 1: Selectivity Profile of GW 5074 Against Key Kinases

Kinase TargetIC₅₀ (nM)Functional Impact
c-Raf19Primary inhibition
JNK1/2/3>1,000No significant effect
CDK1/2>1,000No significant effect
c-Src>1,000No significant effect
VEGFR2>1,000No significant effect

Inhibition of c-Raf1 Kinase: Structural and Functional Implications

Structural analyses demonstrate that GW 5074 binds c-Raf1 at an allosteric site adjacent to the ATP-binding cleft, inducing conformational changes that stabilize the kinase in an inactive state [8]. Key interactions involve hydrogen bonding between GW 5074’s carbonyl group and c-Raf1’s glutamic acid residue Glu224, while its hydroxyl group forms a salt bridge with lysine residue Lys221 [8]. This binding disrupts c-Raf1 homodimerization—a prerequisite for mitogen-activated protein kinase kinase (MEK) phosphorylation—thereby halting downstream signal propagation [6] [8]. Functionally, this inhibition suppresses c-Raf1-mediated phosphorylation events in multiple cell types, including neuronal and cancer models, without inducing compensatory activation of parallel mitogen-activated protein kinase (MAPK) components [1] [4].

Modulation of Ras/Raf/MEK/ERK Signaling Pathway Dynamics

GW 5074 exerts context-dependent effects on the Ras/Raf/MEK/extracellular signal-regulated kinase (ERK) cascade. In BRAF-mutant colorectal cancer cells, GW 5074 synergizes with sorafenib (a B-Raf inhibitor) to disrupt mitochondrial function, amplifying reactive oxygen species (ROS) generation and collapsing membrane potential (ΔΨm) [6] [10]. Paradoxically, in retinoic acid-treated leukemia cells, GW 5074 enhances ERK activation by permitting accumulation of phosphorylated c-Raf1 at serine residue S621—a site linked to kinase stability and nuclear translocation [9]. This illustrates GW 5074’s capacity to either antagonize or potentiate pathway outputs depending on cellular background and co-stimuli.

Table 2: Cell-Type-Specific Effects of GW 5074 on ERK Pathway Dynamics

Cell TypeGW 5074 EffectFunctional Outcome
Colorectal cancer (HCT116)Synergy with sorafenibMitochondrial ROS accumulation
Leukemia (HL-60)Sustained ERK phosphorylationEnhanced differentiation markers
Neuronal culturesc-Raf/B-Raf accumulationNeuroprotection against toxins

Cross-Talk with Non-Canonical Pathways: Nuclear Factor Kappa B, Akt, and c-Jun N-Terminal Kinase Interactions

Beyond canonical MAPK signaling, GW 5074 modulates multiple non-canonical pathways:

  • Nuclear Factor Kappa B (NF-κB): GW 5074 suppresses lipopolysaccharide-induced NF-κB activation in macrophages, reducing pro-inflammatory cytokine synthesis [6]. This occurs independently of inhibitor of kappa B kinase (IKK) phosphorylation, suggesting direct interference with NF-κB nuclear translocation [6].
  • Akt Signaling: In cerebellar neurons, GW 5074 delays Akt deactivation during apoptosis induction, though its neuroprotective effects remain Akt-independent [7]. Conversely, in cancer models, GW 5074 antagonizes phosphatidylinositol 3-kinase (PI3K)/Akt survival signals by disrupting c-Raf1/PI3K protein complexes [9].
  • Glutamate Dehydrogenase (GDH): GW 5074 inhibits mammalian GDH by binding at hexameric interfaces, preventing substrate-induced contraction of the enzyme’s catalytic core [8]. This allosteric inhibition reduces α-ketoglutarate production, potentially impacting cellular metabolism [8].
  • Aryl Hydrocarbon Receptor (AhR) Pathway: In leukemia cells, GW 5074 influences AhR-mediated transcription, though it does not rescue differentiation in retinoic acid-resistant subtypes [9].
  • Polyamine Transport: GW 5074 acts as a non-competitive inhibitor of polyamine uptake in pancreatic cancer cells, depleting intracellular spermidine and spermine pools essential for tumor growth [3]. This function is structurally distinct from its kinase-inhibitory activity [3].

Properties

Product Name

GW 5074

IUPAC Name

3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one

Molecular Formula

C15H8Br2INO2

Molecular Weight

520.94 g/mol

InChI

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)

InChI Key

LMXYVLFTZRPNRV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.